2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is known for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with 2-chlorobenzaldehyde in the presence of an acid catalyst.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 3,4-dihydroxybenzaldehyde to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl moiety.
Reduction: Reduction reactions can occur at the imine (Schiff base) linkage.
Substitution: The benzimidazole core can undergo various substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the dihydroxyphenyl moiety.
Reduction: Reduced forms of the imine linkage.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating infections and cancer.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits enzyme activity.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific molecular pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide .
- 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(1-(3-pyridinyl)ethylidene]acetohydrazide .
Uniqueness
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of both the benzimidazole and dihydroxyphenyl moieties enhances its biological activity compared to similar compounds .
Properties
Molecular Formula |
C23H19ClN4O3S |
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Molecular Weight |
466.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19ClN4O3S/c24-17-6-2-1-5-16(17)13-28-19-8-4-3-7-18(19)26-23(28)32-14-22(31)27-25-12-15-9-10-20(29)21(30)11-15/h1-12,29-30H,13-14H2,(H,27,31)/b25-12+ |
InChI Key |
DSWAYECYGHYVGE-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C=C4)O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C=C4)O)O)Cl |
Origin of Product |
United States |
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